molecular formula C7H13NO4 B13295650 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid

2-(6-Amino-1,4-dioxepan-6-yl)acetic acid

Cat. No.: B13295650
M. Wt: 175.18 g/mol
InChI Key: IUKCTUXWJAYYBS-UHFFFAOYSA-N
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Description

2-(6-Amino-1,4-dioxepan-6-yl)acetic acid is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of an amino group and a dioxepane ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid involves the acetalization of 4-hydroxy-6-substituted-methyl-tetrahydropyran-2-one compounds in the presence of an acid catalyst . The reaction conditions typically include the use of an acetalization agent and an acid catalyst to facilitate the formation of the dioxepane ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar acetalization reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-1,4-dioxepan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(6-Amino-1,4-dioxepan-6-yl)acetic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(6-Amino-1,4-dioxepan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and dioxepane ring play crucial roles in its reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Amino-1,4-dioxepan-6-yl)acetic acid is unique due to its specific combination of an amino group and a dioxepane ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-(6-amino-1,4-dioxepan-6-yl)acetic acid

InChI

InChI=1S/C7H13NO4/c8-7(3-6(9)10)4-11-1-2-12-5-7/h1-5,8H2,(H,9,10)

InChI Key

IUKCTUXWJAYYBS-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)(CC(=O)O)N

Origin of Product

United States

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